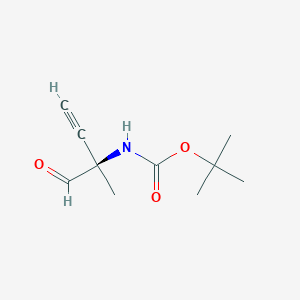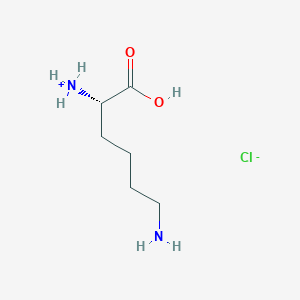
5-Benzoylpentanoic acid
Vue d'ensemble
Description
5-Benzoylpentanoic acid, also known as 5-Benzoylvaleric acid, is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 5-Benzoylpentanoic acid is C6H5CO(CH2)4CO2H . The structure includes a benzoyl group (C6H5CO-) attached to a pentanoic acid group ((CH2)4CO2H), hence the name 5-Benzoylpentanoic acid .Applications De Recherche Scientifique
Supramolecular Chemistry and Host-Guest Interactions
The benzoyl group’s ability to form hydrogen bonds and π-π interactions contributes to its role in supramolecular chemistry. Researchers study host-guest complexes involving 5-Benzoylpentanoic acid, exploring self-assembly, molecular recognition, and crystal engineering.
Safety And Hazards
Propriétés
IUPAC Name |
6-oxo-6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMSTCGCMIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194356 | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoylpentanoic acid | |
CAS RN |
4144-62-1 | |
| Record name | 5-Benzoylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4144-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-oxo-6-phenylhexanoic acid (also known as 5-benzoylpentanoic acid) in the context of biphenyl degradation?
A: 6-oxo-6-phenylhexanoic acid is a key intermediate in the newly proposed metabolic pathway for the degradation of biphenyl and related compounds. Research suggests that it is generated from 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) through enzymatic transformations. [, ] This pathway highlights a new route for the breakdown of biphenyl, a significant environmental pollutant.
Q2: The provided research mentions a "HOPDA reducing enzyme." What role does this enzyme play in the metabolic pathway, and how was 6-oxo-6-phenylhexanoic acid implicated in this process?
A: The HOPDA reducing enzyme is crucial for converting HOPDA to downstream metabolites. Specifically, the research identified an isozyme, HOPDA reducing enzyme III, that selectively reduces a specific double bond within the HOPDA molecule. [] While the papers don't directly link this enzyme's action to the formation of 6-oxo-6-phenylhexanoic acid, they demonstrate the enzymatic transformations occurring within this pathway, ultimately leading to the formation of various breakdown products, including 6-oxo-6-phenylhexanoic acid. [, ]
Q3: One study mentions the co-crystal structure of 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis with 6-oxo-6-phenylhexanoic acid. [] What is the significance of this finding?
A: Although the abstract lacks details, the co-crystallization of 6-oxo-6-phenylhexanoic acid with 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis suggests a potential interaction between this enzyme and the compound. [] Further research is needed to understand the nature and implications of this interaction. This finding could point towards a broader role of 6-oxo-6-phenylhexanoic acid in bacterial metabolism or potentially as a starting point for the development of novel antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)


![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)



